N-[(2-methoxyphenyl)methyl]-2-phenoxybutanamide
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Overview
Description
N-[(2-methoxyphenyl)methyl]-2-phenoxybutanamide is a synthetic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxybenzyl group attached to a phenoxybutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-2-phenoxybutanamide typically involves a multi-step process. One common method includes the reaction of 2-methoxybenzyl chloride with 2-phenoxybutanamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of N-(2-methoxybenzyl)-2-phenoxybutylamine.
Substitution: Formation of various substituted phenoxybutanamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-phenoxybutanamide involves its interaction with specific molecular targets, such as serotonin receptors. It acts as an agonist at the 5-HT2A receptor, leading to the activation of downstream signaling pathways. This interaction can result in various physiological and psychological effects, including altered perception and mood.
Comparison with Similar Compounds
N-[(2-methoxyphenyl)methyl]-2-phenoxybutanamide is part of a broader class of compounds known as NBOMes, which are characterized by the presence of a methoxybenzyl group. Similar compounds include:
25I-NBOMe: Known for its potent hallucinogenic effects and high affinity for serotonin receptors.
25B-NBOMe: Similar to 25I-NBOMe but with a bromine substituent, leading to slightly different pharmacological properties.
25C-NBOMe: Contains a chlorine substituent and exhibits unique binding affinities and effects.
This compound stands out due to its specific chemical structure and the potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C18H21NO3 |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-phenoxybutanamide |
InChI |
InChI=1S/C18H21NO3/c1-3-16(22-15-10-5-4-6-11-15)18(20)19-13-14-9-7-8-12-17(14)21-2/h4-12,16H,3,13H2,1-2H3,(H,19,20) |
InChI Key |
UOJXFJJWWIKRQI-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NCC1=CC=CC=C1OC)OC2=CC=CC=C2 |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=C1OC)OC2=CC=CC=C2 |
Origin of Product |
United States |
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